
A Comparative Guide to the Potency and
Selectivity of Sar405

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sar405

Cat. No.: B15604722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and selectivity of Sar405, a first-in-

class inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The information

presented is supported by experimental data to offer an objective analysis for research and

drug development applications.

Introduction to Sar405
Sar405 is a potent and highly selective, ATP-competitive inhibitor of Vps34 (also known as

PIK3C3).[1][2][3][4][5][6][7] Vps34 is a crucial enzyme in the initiation of autophagy, a cellular

process responsible for the degradation of cellular components. By inhibiting Vps34, Sar405
effectively blocks autophagosome formation.[2][4][6][8] Its high selectivity makes it a valuable

tool for studying the specific roles of Vps34 in cellular processes and as a potential therapeutic

agent.

Potency and Selectivity of Sar405
Sar405 demonstrates nanomolar potency against Vps34. Experimental data reveals an IC50 of

approximately 1 nM in enzymatic assays and a binding equilibrium constant (Kd) of 1.5 nM.[1]

[3][4][5][6] In cellular assays, Sar405 inhibits the Vps34-dependent localization of a GFP-FYVE

reporter with an IC50 of 27 nM and prevents autophagosome formation with an IC50 of 42 nM.

[2][6][7]
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A key feature of Sar405 is its exceptional selectivity. It shows minimal activity against other

PI3K class I and class II isoforms, as well as mTOR, at concentrations up to 10 μM.[1][3] This

high degree of selectivity is attributed to its unique binding mode within the ATP-binding cleft of

Vps34.[3][5]

Comparative Analysis with Other Kinase Inhibitors
For a broader perspective, this guide includes a comparison with inhibitors of a different kinase

family, the Pim kinases, which are involved in cell proliferation and survival. AZD1208 and SGI-

1776 are presented here as examples of potent kinase inhibitors. It is important to note that

these inhibitors target a different class of kinases and are not direct alternatives to Sar405 but

serve to benchmark its potency and selectivity profile within the broader landscape of kinase

inhibitors.

Quantitative Data Summary

Inhibitor
Target
Kinase(s)

IC50
(Enzymatic
Assay)

Kd Cellular IC50

Sar405 Vps34/PIK3C3 ~1 nM[1][3]
1.5 nM[1][3][4][5]

[6]

27 nM (GFP-

FYVE)[2][7], 42

nM (Autophagy)

[4][6]

AZD1208
Pim-1, Pim-2,

Pim-3

0.4 nM, 5 nM,

1.9 nM[9][10]

0.1 nM, 1.92 nM,

0.4 nM[11][12]

<150 nM[11][12]

[13]

SGI-1776
Pim-1, Pim-2,

Pim-3

7 nM, 363 nM,

69 nM[14][15]

[16]

Not Reported Not Reported

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

Sar405's potency and selectivity.

Vps34 Enzymatic Assay (In Vitro Potency)
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This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant

Vps34.

Reaction Mixture Preparation: A reaction buffer is prepared containing a lipid substrate (e.g.,

phosphatidylinositol), purified recombinant human Vps34 enzyme, and ATP.

Inhibitor Addition: Serial dilutions of Sar405 are added to the reaction mixture.

Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³²P]ATP or by

using a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay). The mixture is

incubated at room temperature for a specified period.

Detection of Activity: The amount of phosphorylated substrate is measured. For radioactive

assays, this involves capturing the phosphorylated lipid on a filter and measuring

radioactivity using a scintillation counter. For non-radioactive assays, the amount of ADP

produced is quantified via a luminescence-based method.

IC50 Determination: The concentration of Sar405 that inhibits 50% of the Vps34 enzymatic

activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cellular Autophagy Assay (Cellular Potency)
This assay measures the effect of the inhibitor on autophagy in a cellular context.

Cell Culture and Treatment: A suitable cell line (e.g., GFP-LC3 HeLa or H1299 cells) is

cultured.[1][4] The cells are then treated with varying concentrations of Sar405. Autophagy

can be induced by starvation (e.g., incubation in EBSS) or by treatment with an mTOR

inhibitor like AZD8055.[1][4][8]

LC3-II Conversion Analysis: The conversion of LC3-I to LC3-II, a marker of autophagosome

formation, is assessed. This can be done via Western blotting to detect the lipidated form

(LC3-II) or by fluorescence microscopy/imaging cytometry to quantify the formation of GFP-

LC3 puncta (autophagosomes).[1][4]

IC50 Calculation: The concentration of Sar405 that causes a 50% reduction in LC3-II

conversion or GFP-LC3 puncta formation is determined.
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Kinase Selectivity Profiling
This experiment assesses the specificity of the inhibitor against a panel of other kinases.

Kinase Panel: A broad panel of purified recombinant kinases (e.g., other PI3K isoforms,

mTOR, protein kinases) is used.

Inhibitor Concentration: Sar405 is tested at a fixed, high concentration (e.g., 1 µM or 10 µM)

against each kinase in the panel.[1][3]

Activity Measurement: The enzymatic activity of each kinase in the presence of Sar405 is

measured using methods similar to the in vitro potency assay.

Selectivity Determination: The percentage of inhibition for each kinase is calculated. High

selectivity is demonstrated if Sar405 potently inhibits the target kinase (Vps34) while

showing minimal inhibition of other kinases in the panel.

Visualizations
Signaling Pathway of Sar405 in Autophagy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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